molecular formula C18H25N5O3S B12241321 3-cyclopropyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

3-cyclopropyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B12241321
M. Wt: 391.5 g/mol
InChI Key: QJLYDWMFQGSEMS-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidine ring. The compound also contains a sulfonyl group attached to a pyrazole ring. This unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is unique due to its combination of a pyridazine ring with a cyclopropyl group and a methoxy group linked to a pyrrolidine ring. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H25N5O3S

Molecular Weight

391.5 g/mol

IUPAC Name

3-cyclopropyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C18H25N5O3S/c1-12-18(13(2)22(3)21-12)27(24,25)23-9-8-14(10-23)11-26-17-7-6-16(19-20-17)15-4-5-15/h6-7,14-15H,4-5,8-11H2,1-3H3

InChI Key

QJLYDWMFQGSEMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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